Technical Whitepaper: The Pharmacophore Potential of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one
Technical Whitepaper: The Pharmacophore Potential of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one
This technical guide details the structural architecture, synthetic pathways, and medicinal chemistry applications of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one . This specific spirocyclic scaffold represents a high-value "privileged structure" in modern drug discovery, offering a rigid, three-dimensional alternative to flat aromatic systems (the "Escape from Flatland" strategy).[1]
Executive Summary & Structural Architecture
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one is a bicyclic heterocycle characterized by a central quaternary spiro-carbon connecting two six-membered rings: a piperidine ring and a
Structural Definition
-
Heteroatoms: Nitrogen atoms at positions 2 and 8 (2,8-diaza).[2][6]
-
Functionalization: A ketone at position 3 (forming a lactam with N2) and a methyl group on N2.[2]
-
Stereochemistry: The spiro-fusion forces the two rings into a perpendicular orientation, typically adopting a dual-chair conformation.[2] This minimizes the "flatness" of the molecule (
fraction 0.9), improving solubility and metabolic stability compared to heteroaromatic analogs.
Pharmacophore Vectors
Unlike flat piperazines or biphenyls, this scaffold projects substituents at defined vectors (approx. 109.5°) from the central spiro carbon.[1]
-
N8 Vector: Typically acts as the basic center for ionic interactions (e.g., with Asp residues in GPCRs).[1][2]
-
Lactam (N2-C3=O) Vector: Provides a polar handle for hydrogen bonding (H-bond acceptor via Carbonyl) without introducing high basicity.[2]
-
N-Methyl Group: Caps the lactam nitrogen, preventing H-bond donation and improving lipophilicity/membrane permeability.[2]
Synthetic Routes & Process Chemistry
The synthesis of 2,8-diazaspiro[5.5]undecan-3-ones presents a challenge in quaternary carbon formation. The most robust industrial route employs a Michael Addition-Cyclization sequence .[2]
Retrosynthetic Analysis
The strategic bond disconnection occurs at the spiro-carbon (C6) via alkylation of a piperidine-4-carboxylate precursor.[2]
Key Steps:
-
Precursor Selection: Start with Ethyl 1-benzylpiperidine-4-carboxylate to establish Ring B (the piperidine).[2]
-
Chain Extension: Introduction of a 3-carbon chain functionalized with a nitrogen equivalent (nitrile).
-
Reductive Cyclization: Converting the nitrile to an amine, which spontaneously attacks the ester to close Ring A (the lactam).[1][2]
-
Functionalization: Methylation of the amide nitrogen.[2]
Detailed Experimental Protocol (Self-Validating)
Step 1: Michael Addition (Gem-disubstitution)
-
Reagents: Ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq), Acrylonitrile (1.2 eq), Lithium Diisopropylamide (LDA, 1.1 eq).[1]
-
Solvent: THF (anhydrous), -78°C.
-
Protocol:
-
Validation:
NMR should show disappearance of the methine proton at the piperidine-4 position.
Step 2: Reductive Cyclization (Lactam Formation)[1]
-
Reagents: Raney Nickel (catalytic),
(50 psi).[1][2] -
Solvent: Ethanol/Ammonia.[2]
-
Mechanism: Hydrogenation reduces the nitrile (
) to a primary amine ( ).[2] The amine intramolecularly attacks the ethyl ester, releasing ethanol and forming the 6-membered lactam.[1] -
Validation: IR spectroscopy will show the shift from Nitrile stretch (~2240
) to Lactam Carbonyl stretch (~1660 ).[2]
Step 3: N-Methylation (Target Synthesis)
-
Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.1 eq).[1]
-
Solvent: DMF (0°C to RT).
-
Protocol:
-
Validation: LC-MS will show M+14 mass shift.
Synthesis Pathway Diagram[1]
Figure 1: Step-wise synthetic pathway transforming a piperidine ester into the N-methylated spiro-lactam core.
Physicochemical Profiling
The 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one scaffold offers a distinct physicochemical profile compared to its acyclic or aromatic analogs.[2]
| Property | Value (Predicted) | Rationale |
| Molecular Weight | ~182.26 Da | Low MW allows significant room for decoration (Fragment-Based Drug Design).[2] |
| cLogP | 0.2 to 0.8 | The hydrophilic lactam balances the lipophilic carbocycle; N-methylation slightly increases lipophilicity.[2] |
| TPSA | ~32 | 20 (Amide) + 12 (Tertiary Amine).[2] Excellent for BBB permeability. |
| pKa (Basic) | 9.2 - 9.8 | The N8 piperidine nitrogen remains highly basic (protonated at physiological pH).[2] |
| pKa (Acidic) | >25 | The N-methyl lactam has no acidic protons.[2] |
| Fsp³ | 0.90 | High fraction of |
Medicinal Chemistry Applications
Bioisosterism
This scaffold is a proven bioisostere for:
-
4-substituted Piperidines: The spiro-lactam adds rigidity and a specific hydrogen-bond acceptor vector without changing the overall hydrodynamic radius significantly.[2]
-
Morpholines: The lactam mimics the polarity of the ether oxygen but allows for additional substitution vectors.[2]
Therapeutic Areas[5][9]
-
GPCR Modulators (Opioid/Nociceptin): The basic N8 mimics the tyramine nitrogen of endogenous opioids, while the bulky spiro system fits into hydrophobic pockets (e.g., ORL-1 receptor ligands).[1]
-
Kinase Inhibitors: Used as a solvent-front solubilizing group.[2] The spiro geometry disrupts planar stacking, improving solubility of otherwise insoluble kinase cores (e.g., indazoles).[1]
-
Sigma Receptor Ligands: The spiro-piperidine motif is a classic pharmacophore for Sigma-1 (
) receptor affinity, relevant in neuropathic pain and neurodegeneration.[2]
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore vector analysis showing the distinct roles of the amine, lactam, and methyl cap.[1]
References
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. (Discusses the general utility and synthesis of spiro[5.5] systems). [1]
-
Synblock Chemical Data. (2023). 2,8-diazaspiro[5.5]undecan-3-one (CAS 1609522-15-7).[2][9] (Source for the parent scaffold identity).
-
G1 Therapeutics. (2020).[2] Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. WO2020041770A1.[2] (Provides process chemistry protocols for analogous diazaspiro-lactam cyclizations).
-
Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs. Journal of Organic Chemistry. (Foundational work on spiro-scaffold geometry and
importance). [1] -
PubChem. (2024).[2] 2,8-Diazaspiro[5.5]undecane Derivatives. (Data on related spiro-amine properties).
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- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 4. 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride (1609402-96-1) for sale [vulcanchem.com]
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